

analytical methods for the quantification of Methyl 2-amino-4-methylbenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188

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An in-depth guide to the quantitative analysis of **Methyl 2-amino-4-methylbenzoate**, a crucial intermediate in pharmaceutical synthesis and chemical research. This document provides detailed application notes and protocols for various analytical techniques, tailored for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-4-methylbenzoate is an aromatic amine and a benzoate ester. Its accurate quantification is essential for quality control, process monitoring, and research applications. This document outlines robust analytical methodologies for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are based on established methods for structurally similar compounds and are intended to serve as a comprehensive starting point for method development and validation.

Data Presentation

The following table summarizes the expected quantitative performance of the described analytical methods for the analysis of **Methyl 2-amino-4-methylbenzoate**. These values are derived from validated methods for analogous compounds such as other benzoate esters and aromatic amines.^{[1][2]}

Parameter	HPLC-UV	GC-MS	LC-MS/MS
Linearity (R^2)	> 0.999	> 0.998	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%	98.0 - 105.0%
Precision (% RSD)	< 2.0%	< 5.0%	< 10.0%
Limit of Detection (LOD)	~10 ng/mL	~1 ng/mL	~0.1 ng/mL
Limit of Quantification (LOQ)	~30 ng/mL	~3 ng/mL	~0.5 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control of **Methyl 2-amino-4-methylbenzoate** in bulk materials and simple formulations due to its robustness and accessibility.

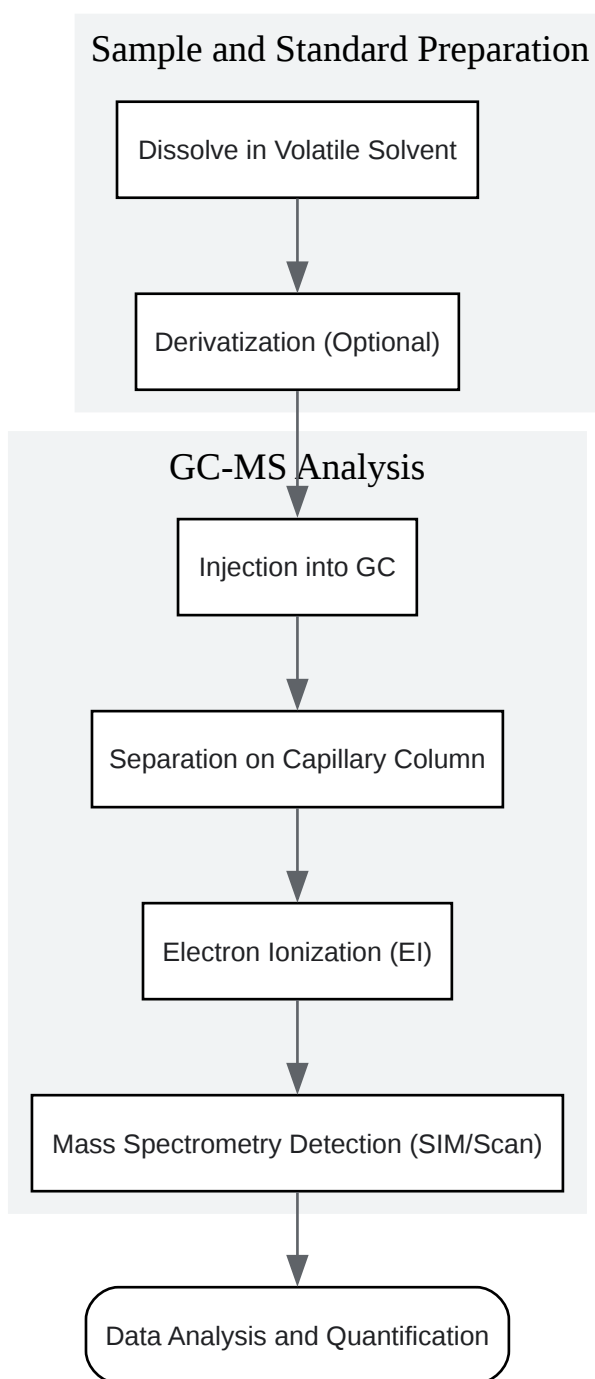
Instrumentation and Conditions:

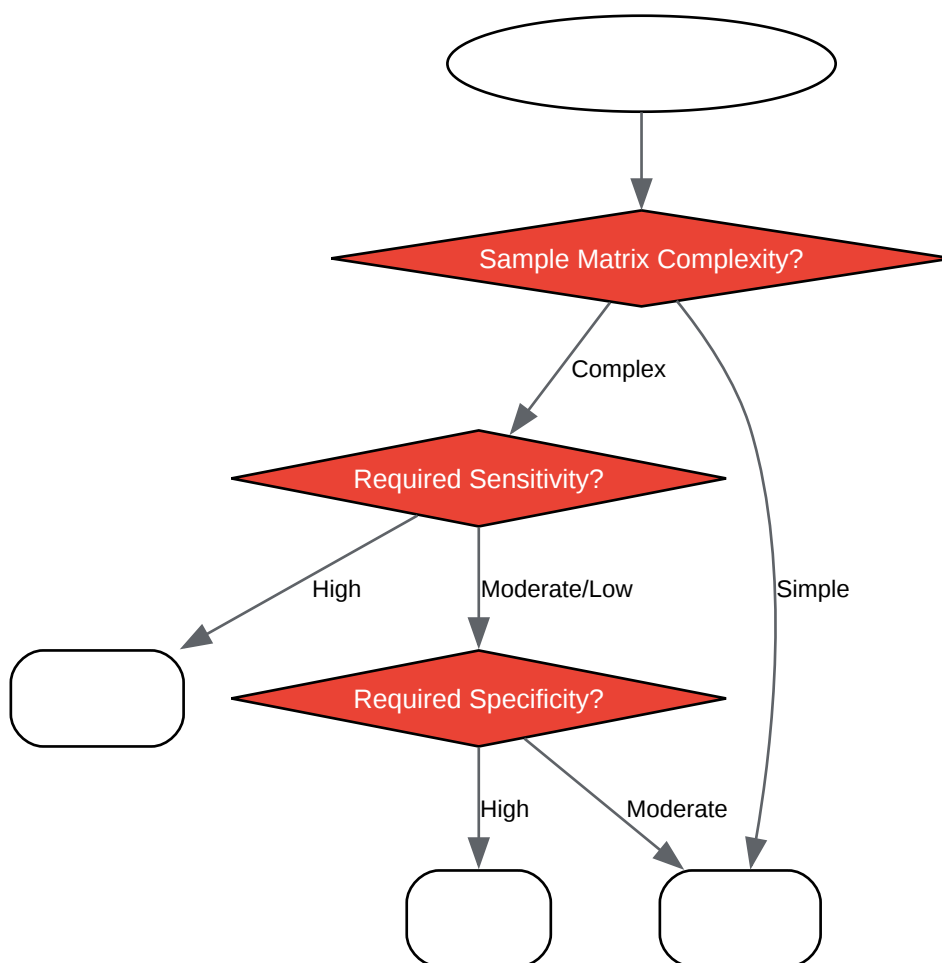
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[2][3]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[1] The exact ratio may need to be optimized for best peak shape and retention time.
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temperature: 30°C.[1][2]
- Detection Wavelength: 254 nm.[1][2]
- Injection Volume: 10 μ L.[1][2]

Standard and Sample Preparation:

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Methyl 2-amino-4-methylbenzoate** reference standard and dissolve it in 100 mL of methanol.[\[1\]](#)
- **Working Standard Solutions:** Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
- **Sample Preparation:** Dissolve the sample containing **Methyl 2-amino-4-methylbenzoate** in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Analysis Workflow:





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